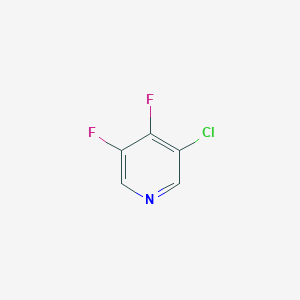

3-Chloro-4,5-difluoropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4,5-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF2N/c6-3-1-9-2-4(7)5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCQYKMRVIEPBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649901 | |

| Record name | 3-Chloro-4,5-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851178-98-8 | |

| Record name | 3-Chloro-4,5-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4,5-difluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Chloro 4,5 Difluoropyridine and Its Precursors

Strategic Approaches to Fluoropyridine Synthesis

The creation of fluoropyridines can be broadly categorized into two primary strategies: building the ring with fluorine atoms already present or introducing fluorine onto a pre-existing pyridine (B92270) ring. The latter approach, functionalization of the pyridine core, is more common and versatile. Key among these methods are halogen exchange reactions and regioselective C-H fluorination.

The halogen exchange (Halex) reaction is a classic and industrially significant method for synthesizing fluoroaromatic compounds. researchgate.net This nucleophilic aromatic substitution (SNAr) process involves displacing chlorine (or bromine) atoms on an electron-deficient pyridine ring with fluoride (B91410) ions.

The general mechanism involves the attack of a fluoride anion on the carbon atom bearing a chlorine atom. The electron-deficient nature of the pyridine ring, particularly at the positions ortho and para to the nitrogen atom, facilitates this nucleophilic attack. The reaction typically requires high temperatures and polar aprotic solvents to proceed efficiently.

Common fluoride sources for Halex reactions include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF). acsgcipr.org CsF is generally more reactive than KF due to the lower lattice energy and greater dissociation, which provides a more "naked," and thus more nucleophilic, fluoride anion in solution. However, KF is often preferred in industrial settings due to its lower cost. googleapis.com The efficiency of these reactions can be significantly enhanced through the use of phase-transfer catalysts. google.comgoogle.com

Table 1: Comparison of Fluoride Sources for Halex Reactions

| Fluoride Source | Common Usage | Advantages | Disadvantages |

|---|---|---|---|

| Potassium Fluoride (KF) | Industrial scale synthesis | Low cost, readily available | Lower reactivity, requires high temperatures and sometimes catalysts |

| Cesium Fluoride (CsF) | Laboratory and specialty synthesis | High reactivity, milder conditions possible | High cost |

| HF-Amine Complexes | Specialty applications | Mild and efficient for certain substrates researchgate.net | Corrosive nature of HF |

| Tetrabutylammonium Fluoride (TBAF) | Laboratory scale | High reactivity in anhydrous form acsgcipr.org | Hygroscopic, basicity can cause side reactions |

While the Halex reaction is powerful for converting polychloropyridines, modern synthetic chemistry often demands the precise installation of a fluorine atom at a specific C-H bond. Regioselective fluorination techniques address this need, offering pathways that are often orthogonal to classical nucleophilic substitution.

Electrophilic fluorination is a prominent strategy. Reagents such as Selectfluor (F-TEDA-BF4) are widely used to deliver an electrophilic fluorine species ("F+"). researchgate.netnih.gov These reactions can be highly regioselective, often directed by the electronic properties of substituents already on the pyridine ring. For instance, electron-donating groups can direct fluorination to specific positions. nih.gov

Another advanced technique involves the use of metal fluorides, such as silver(II) fluoride (AgF2), which can mediate the site-selective fluorination of pyridines adjacent to the nitrogen atom. researchgate.net These reactions may proceed through radical pathways or involve metal-heterocycle complexes that activate specific C-H bonds for fluorination.

Targeted Synthesis of 3-Chloro-4,5-difluoropyridine

The synthesis of this compound is most practically achieved via the halogen exchange (Halex) reaction, starting from a suitable polychlorinated pyridine precursor. This approach leverages the differential reactivity of chlorine atoms at various positions on the pyridine ring.

The logical precursor for the synthesis of this compound is 3,4,5-trichloropyridine (B1364703) . In a typical Halex reaction, the chlorine atoms at the 4- and 5-positions would be targeted for substitution by fluorine. The reactivity of halogens on a pyridine ring towards nucleophilic substitution generally follows the order 4- > 2- > 3-position. The chlorine at the 3-position is the least activated towards SNAr and is therefore less likely to be displaced under controlled conditions, allowing for the selective formation of the desired product.

The synthesis of the analogous compound, 5-chloro-2,3-difluoropyridine, has been well-documented starting from 2,3,5-trichloropyridine (B95902). googleapis.comchemicalbook.comgoogle.com This process serves as a direct model for the synthesis of this compound from its corresponding trichloro-precursor. The synthesis of 2,3,5-trichloropyridine itself can begin with 2-aminopyridine, which undergoes chlorination, diazotization, and a Sandmeyer reaction to yield the trichlorinated intermediate. google.com A similar multi-step derivatization from a substituted aminopyridine would be a viable route to obtain the required 3,4,5-trichloropyridine precursor.

Executing the fluorine-chlorine exchange on a trichloropyridine precursor requires carefully controlled conditions to achieve high yield and selectivity.

High temperatures are a hallmark of these reactions, often ranging from 145°C to over 200°C. google.com The reaction is typically performed under an inert atmosphere to prevent side reactions.

To improve reaction rates and allow for milder conditions, phase-transfer catalysts (PTCs) are frequently employed. researchgate.net These catalysts, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts (e.g., tetraphenylphosphonium (B101447) bromide) and crown ethers (e.g., 18-crown-6), work by complexing the cation (K+ or Cs+) of the fluoride salt. google.comchemicalbook.com This complexation makes the salt more soluble in the organic solvent and liberates a highly reactive, unsolvated fluoride anion, which is a much more potent nucleophile. google.com

Table 2: Typical Reaction Parameters for Halex Synthesis of Chloro-difluoropyridines

| Parameter | Typical Value/Reagent | Purpose |

|---|---|---|

| Precursor | 2,3,5-Trichloropyridine chemicalbook.comgoogle.com | Source of pyridine ring with leaving groups |

| Fluorinating Agent | KF, CsF, or a mixture google.com | Source of nucleophilic fluoride |

| Solvent | Sulfolane, Dimethyl sulfoxide (B87167) (DMSO) chemicalbook.comgoogle.com | High-boiling polar aprotic medium |

| Catalyst | 18-crown-6, Tetrabutylphosphonium bromide | Phase-transfer catalyst to activate fluoride chemicalbook.com |

| Temperature | 145°C - 210°C google.com | Provide activation energy for SNAr |

| Additive | Potassium Carbonate (K2CO3) chemicalbook.com | Scavenge trace acid, maintain basicity |

The choice of solvent is critical for the success of the Halex reaction. The ideal solvent must be stable at high temperatures and possess a high dielectric constant to help dissolve the fluoride salt. Polar aprotic solvents such as Dimethyl sulfoxide (DMSO), Sulfolane, and N-Methyl-2-pyrrolidone (NMP) are commonly used. googleapis.comchemicalbook.com Their primary role is to strongly solvate the cation of the alkali fluoride salt while poorly solvating the fluoride anion. This "desolvation" of the anion significantly enhances its nucleophilicity, thereby accelerating the rate of the substitution reaction. nih.gov

Additives like potassium carbonate are often included in small amounts. chemicalbook.com They can act as a base to neutralize any acidic impurities (such as HF that might form from trace water), which could otherwise interfere with the reaction or cause decomposition of the starting material or product. Crown ethers, as mentioned, are powerful additives that act as solid-liquid phase-transfer catalysts by sequestering the potassium or cesium ion in their central cavity, further enhancing the reactivity of the fluoride anion. chemicalbook.com

Reaction Conditions and Catalytic Systems in Synthesis

Catalyst Development and Optimization

The synthesis of fluorinated pyridines from their chlorinated analogues often proceeds via a nucleophilic aromatic substitution known as the Halogen Exchange (Halex) reaction. The development and optimization of catalysts for this transformation are critical for achieving high yields and selectivity. Phase-transfer catalysts (PTCs) are particularly important in facilitating the reaction between the organic substrate (like a polychloropyridine) and an inorganic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF).

Recent research has focused on optimizing these PTCs to improve reaction kinetics and efficiency, especially under microwave conditions. For instance, in the synthesis of 2,3-difluoro-5-chloropyridine from 2,3,5-trichloropyridine, phosphonium salts have been identified as robust and highly efficient PTCs. benthamdirect.comresearchgate.net

Key Research Findings:

A modified solid-liquid Halex reaction was developed using Tetrakis (piperidino) phosphonium chloride as a phase-transfer catalyst under microwave irradiation. benthamdirect.com This approach significantly accelerated the synthesis of 2,3-difluoro-5-chloropyridine from 2,3,5-trichlorpyridine and spray-dried KF. benthamdirect.com Optimization studies revealed that the catalyst loading was crucial for maximizing the reaction rate. benthamdirect.com

The table below summarizes the optimization of catalyst loading for this microwave-assisted Halex reaction.

| Catalyst Loading (wt% relative to 2,3,5-trichloropyridine) | Reaction Time | Yield (%) |

| 1% | 60 min | 75% |

| 3% | 45 min | 88% |

| 5% | 30 min | 95% |

| 7% | 30 min | 95% |

| This table is generated based on data reporting that the highest reaction rate was observed at 5 wt% of the phase transfer catalyst. benthamdirect.com |

The use of microwave irradiation in conjunction with an optimized phosphonium salt PTC demonstrates a significant improvement over conventional heating methods, reducing reaction times and increasing yields. benthamdirect.comresearchgate.net The development of such catalytic systems, including quaternary ammonium salts and organoboranes, continues to be an active area of research to enhance the efficiency of nucleophilic fluorination reactions with alkali metal fluorides. nih.govrsc.org

Emerging Synthetic Routes for Fluorinated Pyridines

Beyond traditional methods, emerging synthetic routes are providing new ways to access functionalized fluorinated pyridines. These strategies often involve the temporary disruption of the pyridine's aromaticity or the direct functionalization of its carbon-hydrogen (C-H) bonds.

Dearomatization Strategies for Functionalization

Dearomatization has emerged as a powerful strategy for the meta-selective functionalization of pyridines, a challenging task due to the inherent electronic properties of the pyridine ring. researchgate.net This approach involves temporarily converting the aromatic pyridine into a non-aromatic, nucleophilic intermediate, which can then be functionalized before re-aromatization.

Rhodium-Catalyzed Dearomatization-Hydrogenation (DAH):

A significant advancement is the one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) of fluoropyridines. springernature.com This process allows for the highly diastereoselective synthesis of all-cis-(multi)fluorinated piperidines, which are valuable building blocks in medicinal chemistry. springernature.com

The process typically involves two main steps in a single vessel:

Dearomatization: A rhodium-carbene catalyst mediates the reaction of a fluoropyridine with a boron reagent, such as pinacol (B44631) borane (B79455) (HBpin), to form a dearomatized intermediate. springernature.com

Hydrogenation: The resulting intermediate is then hydrogenated, leading to the formation of a saturated fluorinated piperidine. springernature.com

This strategy effectively overcomes common challenges in pyridine hydrogenation, such as catalyst poisoning by the nitrogen heterocycle and hydrodefluorination side reactions. springernature.com

Tandem Borane and Palladium Catalysis:

Another innovative dearomatization strategy involves a one-pot method for the C3-allylation of pyridines using tandem borane and palladium catalysis. researchgate.netnih.gov This multi-step process can be summarized as follows:

Hydroboration: A borane catalyst is used to hydroborate the pyridine, generating a nucleophilic dihydropyridine (B1217469) intermediate. researchgate.netnih.gov

Allylation: A palladium catalyst then facilitates the enantioselective allylation of the dihydropyridine with an allylic ester. researchgate.netnih.gov

Oxidation: Finally, air oxidation of the allylated dihydropyridine restores the aromaticity, yielding the C3-functionalized pyridine product. researchgate.netnih.gov

This method provides direct access to C3-allylated pyridines with excellent regioselectivity and enantioselectivity. researchgate.netnih.gov

Carbon-Hydrogen Functionalization Approaches to Fluoropyridines

Direct C-H functionalization has become a primary tool for modifying heterocyclic compounds, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govrsc.org For fluoropyridines, these approaches enable the direct installation of fluorine atoms or other functional groups onto the pyridine core.

Silver-Mediated C-H Fluorination:

A notable method for the direct fluorination of pyridines utilizes commercially available silver(II) fluoride (AgF₂). sigmaaldrich.comnih.gov This approach provides a safe and broadly applicable route for the site-selective fluorination of a single C-H bond. sigmaaldrich.comnih.govresearchgate.net The reaction proceeds under mild conditions, typically at ambient temperature, and shows exclusive selectivity for fluorination at the C2 position (adjacent to the nitrogen atom). nih.gov

The mechanism is inspired by the classic Chichibabin amination reaction. nih.gov The mildness of this protocol allows for the fluorination of complex, medicinally relevant compounds. Furthermore, the resulting 2-fluoropyridine (B1216828) products can serve as substrates for subsequent nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of other functional groups. nih.gov

Transition-Metal-Catalyzed C-H Activation:

Various transition metals, including palladium and rhodium, are used to catalyze the C-H functionalization of fluoroarenes. acs.orgresearchgate.net In these reactions, the fluorine substituents can act as directing groups, influencing the regioselectivity of the functionalization. C-H activation often occurs at the position ortho to a fluorine atom due to electronic effects. acs.org This directing effect enables the selective introduction of aryl, alkyl, and other groups to the fluorinated pyridine ring. These methods are continually being refined to improve scope, efficiency, and selectivity, providing powerful tools for the synthesis of complex fluorinated molecules. rsc.orgsnnu.edu.cn

Reactivity and Mechanistic Studies of 3 Chloro 4,5 Difluoropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of multiple halogen substituents on the pyridine (B92270) ring of 3-Chloro-4,5-difluoropyridine makes it a key substrate for nucleophilic aromatic substitution (SNAr) reactions. These reactions are fundamental in the synthesis of a wide array of functionalized pyridine derivatives, which are valuable in medicinal chemistry and materials science.

In SNAr reactions involving polyhalogenated pyridines, the position of nucleophilic attack is a critical factor. For this compound and its analogs, the regioselectivity of halogen displacement is influenced by the nature of the halogens and their positions on the pyridine ring. Generally, fluorine atoms are more susceptible to nucleophilic displacement than chlorine atoms in SNAr reactions. This is attributed to the high electronegativity of fluorine, which strongly activates the carbon atom to which it is attached towards nucleophilic attack.

Studies on related polyhalogenated pyridines, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, have demonstrated that SNAr reactions can proceed with high regioselectivity. researchgate.net In the case of 3-chloro-2,4,5,6-tetrafluoropyridine, hydrodefluorination reactions have shown that C–F bond cleavage is favored over C–Cl bond cleavage, consistent with a nucleophilic aromatic substitution mechanism. semanticscholar.org This preference for fluorine displacement is a common feature in the reactions of polyfluoroaromatic compounds.

The regioselectivity can also be influenced by the presence of other substituents on the pyridine ring. For instance, in 2,4-difluoropyridine (B1303125) derivatives, the introduction of a bulky trialkylsilyl group at the 5-position can direct nucleophilic substitution exclusively to the 2-position, demonstrating the impact of steric hindrance on the reaction outcome. researchgate.net

A wide variety of nucleophiles can be employed in the SNAr reactions of halogenated pyridines, leading to the formation of diverse functionalized products. These nucleophiles include alcohols, amines, and thiols. For example, the O-arylation of carbohydrate alcohols with fluorinated heteroaromatics, including fluoropyridines, has been successfully achieved through SNAr reactions. acs.org

The reaction conditions for SNAr reactions are typically mild, often involving a base in a suitable solvent. The choice of base and solvent can significantly impact the reaction's efficiency and selectivity. Common bases include potassium hexamethyldisilazide (KHMDS) and triethylamine, while solvents such as dimethylformamide (DMF) are frequently used. acs.orgscholaris.ca

The following table provides examples of nucleophiles and conditions used in SNAr reactions of related fluorinated pyridines:

| Nucleophile | Reagent/Conditions | Product Type |

| Carbohydrate Alcohols | KHMDS | Carbohydrate-aryl ethers |

| p-Anisidine | Pyridine, DMF | Aryl sulfonamides |

| Amines | Et3N, DCM | Substituted pyridines |

This table is illustrative and based on reactions of similar fluorinated heteroaromatics.

The mechanism of SNAr reactions generally proceeds through a two-step addition-elimination pathway. In the first step, the nucleophile attacks the electron-deficient carbon atom bearing a halogen, leading to the formation of a resonance-stabilized anionic intermediate known as the Meisenheimer complex. researchgate.net The stability of this intermediate is crucial for the reaction to proceed.

The second step involves the departure of the leaving group (the halide ion), which restores the aromaticity of the ring and yields the final substitution product. The rate-determining step can be either the formation of the Meisenheimer complex or the expulsion of the leaving group, depending on the specific reactants and conditions.

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the energetics of SNAr mechanisms. For instance, calculations on fluoropyrimidines and fluoropyridines have shown that the activation energy barriers for nucleophilic attack can be quantified, providing insights into their relative reactivities. scholaris.ca The formation of a zwitterionic Meisenheimer complex is a key feature of the postulated mechanistic route for the reaction between 2-chloro-5-nitropyrimidine (B88076) and primary amines. researchgate.net

Electrophilic Aromatic Substitution (SEAr) Reactions

While the electron-deficient nature of the pyridine ring, further exacerbated by the presence of electron-withdrawing halogen substituents, generally disfavors electrophilic aromatic substitution (SEAr), these reactions can still occur under specific conditions, often requiring harsh reagents and elevated temperatures. nih.gov

The positional selectivity in SEAr of pyridines is governed by the electronic properties of the ring and its substituents. The pyridine nitrogen atom is a deactivating group and directs incoming electrophiles primarily to the 3- and 5-positions. The halogen substituents on this compound also influence the regioselectivity of the reaction.

Halogenation of pyridines, a classic example of SEAr, often leads to substitution at the 3-position. nih.govnih.gov However, achieving high regioselectivity can be challenging, and mixtures of isomers are often obtained. nih.gov Novel synthetic strategies, such as those involving the formation of Zincke imine intermediates, have been developed to achieve highly regioselective 3-halogenation of pyridines under mild conditions. nih.govresearchgate.netchemrxiv.org These methods can override the directing effects of other substituents, demonstrating a powerful approach to control positional selectivity. nih.gov

Halogen substituents have a dual effect on the pyridine ring in SEAr reactions. They are deactivating due to their electron-withdrawing inductive effect, which reduces the electron density of the ring and makes it less susceptible to electrophilic attack. However, they are also ortho-, para-directing due to their ability to donate electron density through resonance.

In the context of this compound, the cumulative electron-withdrawing effect of the three halogen atoms significantly deactivates the pyridine ring towards electrophilic attack. This deactivation necessitates the use of strong electrophiles and often harsh reaction conditions to drive the reaction forward. nih.gov The interplay between the deactivating inductive effects and the directing resonance effects of the chlorine and fluorine atoms will ultimately determine the position of electrophilic attack. The structural influence of halogen atoms has been observed to increase in the order of Cl < Br < I, which is related to the increasing size of the σ-holes. mdpi.com

Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille, Sonogashira)

Cross-coupling reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. For halogenated pyridines like this compound, these reactions provide a versatile pathway to introduce a wide array of functional groups onto the pyridine core, enabling the construction of complex molecular architectures.

Palladium-Catalyzed Coupling Reactions of Halogenated Pyridines

Palladium-catalyzed cross-coupling reactions are among the most efficient methods for the functionalization of heteroaryl halides. The reactivity of the carbon-halogen bond in these reactions is highly dependent on the nature of the halogen. The generally accepted order of reactivity for oxidative addition to a Palladium(0) center is I > Br > OTf >> Cl > F. mdpi.com This reactivity trend is crucial for predicting the regioselectivity of cross-coupling reactions on polyhalogenated substrates.

In the case of this compound, the molecule possesses one C-Cl bond and two C-F bonds. Given the significant difference in reactivity, palladium-catalyzed cross-coupling reactions are expected to occur selectively at the C-3 position, leaving the more robust C-F bonds at positions 4 and 5 untouched. This chemoselectivity is a key feature in the synthetic application of this compound. While aryl chlorides are generally less reactive than bromides and iodides, modern palladium catalysis, often employing specialized phosphine (B1218219) ligands, allows for their efficient coupling. nih.govresearchgate.net

The general catalytic cycle for a Suzuki-Miyaura coupling, a widely used C-C bond-forming reaction, involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of this compound to form a Pd(II) intermediate.

Transmetalation: A boronic acid or ester, activated by a base, transfers its organic group to the palladium center.

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst. mdpi.com

Similar mechanisms are operative for other named reactions like Heck (coupling with alkenes), Sonogashira (coupling with terminal alkynes), and Stille (coupling with organostannanes). youtube.com The choice of catalyst, ligand, base, and solvent is critical for optimizing reaction conditions, especially when dealing with less reactive aryl chlorides. nih.govresearchgate.net

Table 1: General Reactivity of Halogens in Palladium-Catalyzed Cross-Coupling

| Halogen (X) | Bond Type | Relative Reactivity | Typical Application |

|---|---|---|---|

| I | C-I | Highest | Mild conditions, broad scope |

| Br | C-Br | High | Widely used, good balance of reactivity and stability |

| OTf | C-OTf | High | Similar to Bromides |

| Cl | C-Cl | Moderate | Requires more active catalysts/harsher conditions |

This interactive table summarizes the relative reactivity of carbon-halogen bonds in typical palladium-catalyzed cross-coupling reactions.

Synthetic Utility for Constructing Complex Pyridine Architectures

The selective reactivity of the C-Cl bond in this compound makes it a valuable building block for the synthesis of complex, polysubstituted pyridines. By utilizing palladium-catalyzed cross-coupling reactions, chemists can introduce a substituent specifically at the C-3 position while retaining the fluorine atoms at C-4 and C-5 for potential subsequent transformations or for their electronic influence on the final molecule's properties.

For example, a Suzuki-Miyaura coupling can be employed to synthesize 3-aryl-4,5-difluoropyridines, which are precursors to various biologically active compounds. The ability to selectively couple at one position is a significant advantage in multistep syntheses, avoiding the need for complex protecting group strategies. nih.gov This stepwise functionalization is a cornerstone of modern synthetic strategy. science.govnih.gov

The process allows for the construction of diverse molecular scaffolds:

Biaryl Systems: Suzuki and Stille couplings enable the formation of 3-(hetero)aryl-4,5-difluoropyridine structures, which are common motifs in pharmaceuticals and materials science. nih.govmdpi.com

Alkene and Alkyne Conjugates: Heck and Sonogashira reactions can introduce unsaturated side chains at the C-3 position, creating extended π-systems or providing handles for further functionalization. nih.govnih.gov

This regioselective functionalization strategy provides a clear and efficient pathway to novel pyridine derivatives. The retained fluoro groups can enhance properties like metabolic stability and binding affinity in medicinal chemistry applications, making the resulting complex pyridine architectures highly desirable.

Table 2: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Resulting C-C Bond | Product Class |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | C(sp²)-C(sp²) | 3-Aryl/Vinyl-4,5-difluoropyridine |

| Heck | Alkene | C(sp²)-C(sp²) | 3-Vinyl-4,5-difluoropyridine derivative |

| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | 3-Alkynyl-4,5-difluoropyridine |

This interactive table illustrates the synthetic possibilities for this compound in various palladium-catalyzed cross-coupling reactions, highlighting its utility in building complex structures.

Functional Group Transformations and Derivatization

The reactivity of this compound is characterized by the interplay of its various functional groups: the pyridine ring, the chlorine atom, and the two fluorine atoms. These substituents influence the electron density of the pyridine ring and provide sites for a range of chemical transformations. This section explores the functional group transformations and derivatization of this compound, with a focus on oxidation and reduction reactions, as well as its use in the synthesis of other heterocyclic scaffolds.

Detailed studies specifically documenting the oxidation and reduction of this compound are not extensively reported in the available literature. However, the chemical behavior of the pyridine moiety and halogen substituents allows for predictions of its reactivity under oxidative and reductive conditions.

Oxidation: The nitrogen atom of the pyridine ring is susceptible to oxidation, typically with peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding N-oxide. This transformation is a common reaction for pyridine and its derivatives. The resulting N-oxide can then serve as a versatile intermediate for further functionalization of the pyridine ring. For instance, the N-oxide can facilitate nucleophilic substitution at the 2- and 4-positions.

Reduction: The chloro-substituent on the pyridine ring can potentially undergo reductive dehalogenation. This can be achieved through various methods, including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) in the presence of a base, or with reducing agents such as sodium borohydride (B1222165) in the presence of a transition metal catalyst. The fluorine atoms are generally more resistant to reduction compared to the chlorine atom. Selective reduction of the chlorine atom would yield 4,5-difluoropyridine, a valuable intermediate in its own right.

It is important to note that the specific reaction conditions would need to be carefully optimized to achieve the desired transformation and to avoid side reactions, given the presence of multiple reactive sites on the molecule.

| Transformation | Reagents and Conditions (Hypothetical) | Product |

| Oxidation | m-CPBA, CH₂Cl₂, rt | This compound N-oxide |

| Reduction | H₂, Pd/C, base, alcohol, rt | 4,5-Difluoropyridine |

While direct examples of the conversion of this compound to other heterocyclic scaffolds are limited, its structure suggests its potential as a building block in the synthesis of fused heterocyclic systems. The presence of a labile chlorine atom and the activated pyridine ring allows for annulation reactions to construct bicyclic and polycyclic aromatic systems.

One analogous strategy involves the synthesis of benzofuro[2,3-b]pyridines from substituted chloropyridines. ias.ac.in For instance, the reaction of 2-chloro-3-iodopyridine (B15675) with a substituted phenol (B47542) can lead to the formation of a diaryl ether, which can then undergo intramolecular cyclization to form the fused furan (B31954) ring. ias.ac.in A similar approach could be envisioned for this compound. Reaction with a suitable ortho-substituted nucleophile could lead to a precursor that can undergo cyclization to form a new heterocyclic ring fused to the pyridine core.

For example, a nucleophilic aromatic substitution reaction with a compound containing a hydroxyl or amino group ortho to another reactive group could set the stage for a subsequent intramolecular cyclization. This would provide a versatile route to novel and complex heterocyclic structures with potential applications in medicinal chemistry and materials science.

| Starting Material | Reaction Partner | Intermediate | Final Heterocyclic Scaffold (Proposed) |

| This compound | ortho-Aminophenol | 2-((4,5-Difluoropyridin-3-yl)amino)phenol | Fused oxazine (B8389632) or similar scaffold |

| This compound | ortho-Mercaptophenol | 2-((4,5-Difluoropyridin-3-yl)thio)phenol | Fused thiazine (B8601807) or similar scaffold |

This table illustrates a hypothetical reaction scheme based on established synthetic methodologies for related compounds.

Advanced Spectroscopic Characterization and Computational Studies

Spectroscopic Analysis Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular architecture of chemical compounds. By probing the interactions of molecules with electromagnetic radiation, these methods reveal detailed information about atomic connectivity and the chemical environment of individual atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Hydrogen, Carbon-13, Fluorine-19)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For 3-Chloro-4,5-difluoropyridine, ¹H, ¹³C, and ¹⁹F NMR spectra provide definitive information about the arrangement of atoms and the electronic environment within the pyridine (B92270) ring.

¹H NMR: The proton NMR spectrum is expected to show two signals corresponding to the two hydrogen atoms on the pyridine ring (H-2 and H-6). The chemical shifts of these protons are influenced by the electronegative halogen substituents. The signals will appear as complex multiplets due to couplings with each other and with the neighboring fluorine atoms.

¹³C NMR: The ¹³C NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts are significantly affected by the attached halogens. The carbons bonded to fluorine (C-4 and C-5) will exhibit large one-bond C-F coupling constants, while smaller two- or three-bond couplings may be observed for other carbons. The carbon attached to chlorine (C-3) will also show a characteristic chemical shift.

¹⁹F NMR: As a highly sensitive nucleus with 100% natural abundance, ¹⁹F NMR is particularly informative for fluorinated compounds sepscience.com. The spectrum of this compound would show two distinct resonances for the two non-equivalent fluorine atoms at positions 4 and 5. These signals would be split into doublets of doublets due to coupling to each other and to the adjacent ring protons, providing crucial connectivity information.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-2 | 8.0 - 8.4 | d | J(H-F) |

| H-6 | 7.8 - 8.2 | dd | J(H-H), J(H-F) |

| C-2 | 145 - 155 | d | J(C-F) |

| C-3 | 120 - 130 | m | J(C-F) |

| C-4 | 150 - 160 (d) | d | J(C-F) |

| C-5 | 140 - 150 (d) | d | J(C-F) |

| C-6 | 135 - 145 | d | J(C-F) |

| F-4 | -130 to -140 | d | J(F-F) |

| F-5 | -145 to -155 | d | J(F-F) |

Note: The data in this table represents predicted values based on the analysis of similar halogenated pyridine structures. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy

IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands corresponding to the C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N stretching vibrations of the aromatic ring in the 1400-1600 cm⁻¹ region. The C-F and C-Cl stretching vibrations will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹ for C-F bonds and 600-800 cm⁻¹ for the C-Cl bond.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. The C-Cl stretching vibration is also typically Raman active and can be used for structural confirmation.

X-ray Diffraction Analysis

Quantum Chemical and Computational Chemistry Investigations

Computational chemistry provides a theoretical framework to understand and predict the properties of molecules. These methods are particularly useful when experimental data is scarce or to interpret complex spectroscopic results.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard tool in computational chemistry for studying the electronic structure and properties of molecules due to its favorable balance of accuracy and computational cost researchgate.net. DFT calculations can predict geometries, vibrational frequencies, and NMR chemical shifts for molecules like this compound.

Geometry Optimization and Conformational Analysis

Geometry optimization using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), allows for the determination of the most stable three-dimensional structure of the molecule. For this compound, the pyridine ring is inherently rigid, so the primary focus of geometry optimization is to obtain accurate bond lengths and angles. The planarity of the pyridine ring would be confirmed, and the precise bond parameters influenced by the three halogen substituents would be calculated. As the molecule lacks significant rotational freedom, a complex conformational analysis is not necessary, but the optimized geometry represents the global minimum on the potential energy surface. These theoretical structures are crucial for interpreting experimental data and understanding the molecule's reactivity.

Interactive Data Table: Predicted Geometrical Parameters from DFT Calculations

| Parameter | Predicted Value |

| C-Cl Bond Length | ~1.74 Å |

| C-F Bond Lengths | ~1.35 Å |

| C-N-C Angle | ~117° |

| C-C-C Angles | ~118-121° |

| C-C-Cl Angle | ~120° |

| C-C-F Angles | ~119-121° |

Note: These values are typical predictions from DFT calculations for similar aromatic halogenated compounds and serve as an estimation for this compound.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

No published data is available regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the Molecular Electrostatic Potential (MEP) of this compound. This information, which is crucial for understanding the molecule's reactivity and electronic properties, would require dedicated computational chemistry studies.

Vibrational Frequency Analysis and Spectral Correlation

A theoretical vibrational frequency analysis for this compound has not been reported in the available literature. Such an analysis, typically performed using methods like Density Functional Theory (DFT), would be necessary to assign specific vibrational modes to experimentally observed infrared (IR) and Raman spectra and to correlate them with the molecular structure.

Ab Initio Methods

There are no specific ab initio computational studies focused on this compound in the public domain. These methods, which are based on first principles of quantum mechanics, would provide highly accurate predictions of the molecule's geometric and electronic structure.

Theoretical Prediction of Reactivity and Reaction Pathways

While the catalytic hydrogenation of this compound to yield 3,4-difluoropyridine has been documented, theoretical predictions of its broader reactivity or detailed computational studies of its reaction pathways are not available. Such studies would be instrumental in predicting its behavior in various chemical reactions and understanding the mechanisms involved.

Due to the absence of specific research data for this compound, the detailed article requested cannot be generated.

Strategic Utilization in Complex Organic Synthesis and Material Science

3-Chloro-4,5-difluoropyridine as a Versatile Building Block

This compound is a trifunctionalized pyridine (B92270) ring, presenting chemists with three distinct reactive centers: a chlorine atom at the 3-position and two fluorine atoms at the 4- and 5-positions. This arrangement allows for a high degree of control and selectivity in chemical transformations. The electron-withdrawing nature of the fluorine atoms and the nitrogen atom in the pyridine ring activates the molecule for nucleophilic aromatic substitution (SNAr) reactions.

The reactivity of the halogen substituents on the pyridine ring is differentiated, enabling sequential and site-selective modifications. The chlorine atom at the 3-position can be selectively targeted under specific reaction conditions, leaving the fluorine atoms intact for subsequent transformations. Conversely, the fluorine atoms, particularly the one at the 4-position, are susceptible to displacement by a variety of nucleophiles. This differential reactivity is crucial for the construction of complex molecular architectures.

Furthermore, the presence of the chlorine atom allows for its participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This capability significantly expands the range of substituents that can be introduced onto the pyridine core, facilitating the synthesis of a diverse library of compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 851178-98-8 |

| Molecular Formula | C₅H₂ClF₂N |

| Molecular Weight | 149.53 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 158-160 °C |

| Density | 1.458 g/cm³ |

Synthesis of Advanced Fluorinated Heterocycles

The unique structural and electronic features of this compound make it an ideal precursor for the synthesis of a wide array of advanced fluorinated heterocycles. These heterocycles are of significant interest due to their potential applications in medicinal chemistry and materials science.

One of the primary synthetic strategies involves the selective nucleophilic aromatic substitution of the fluorine and chlorine atoms. By carefully choosing the nucleophile and reaction conditions, chemists can achieve regioselective functionalization of the pyridine ring. For instance, soft nucleophiles such as thiols tend to displace the fluorine atom at the 4-position, while harder nucleophiles may react at the 3-position under forcing conditions.

This selective functionalization allows for the construction of fused heterocyclic systems. For example, reaction with a bifunctional nucleophile can lead to the formation of a new ring fused to the pyridine core. This approach has been utilized to synthesize novel tri- and tetracyclic aromatic compounds with tailored electronic and photophysical properties.

Palladium-catalyzed cross-coupling reactions provide another powerful tool for elaborating the structure of this compound. The chlorine atom at the 3-position serves as a handle for introducing various aryl, heteroaryl, alkyl, and alkynyl groups. This methodology is instrumental in building molecular complexity and accessing a diverse range of substituted fluorinated pyridines that would be difficult to synthesize through other means.

Table 2: Examples of Advanced Fluorinated Heterocycles Derived from this compound

| Reactant | Reaction Type | Product |

| Phenol (B47542) | Nucleophilic Aromatic Substitution | 3-Chloro-5-fluoro-4-phenoxypyridine |

| Phenylboronic acid | Suzuki Coupling | 3-Phenyl-4,5-difluoropyridine |

| Aniline | Buchwald-Hartwig Amination | N-Phenyl-4,5-difluoro-3-pyridinamine |

Development of Specialty Chemicals and Advanced Materials

The versatility of this compound extends beyond the synthesis of discrete molecules to the development of specialty chemicals and advanced materials with unique properties. The incorporation of the fluorinated pyridine moiety can impart desirable characteristics such as thermal stability, chemical resistance, and specific electronic properties.

Fluorinated Polymers and Coatings

While direct polymerization of this compound is not a common application, it serves as a crucial building block for the synthesis of fluorinated monomers. These monomers can then be polymerized to create high-performance fluorinated polymers and coatings. The presence of the difluoropyridine unit in the polymer backbone can enhance properties such as thermal stability, oxidative resistance, and low surface energy. These materials find applications in demanding environments where conventional polymers fail. For example, coatings derived from such monomers can exhibit excellent hydrophobicity and oleophobicity, making them suitable for protective and self-cleaning surfaces.

High-Performance Materials

The electron-deficient nature of the this compound ring makes it an attractive component for the design of high-performance materials with specific electronic and optical properties. By incorporating this unit into larger conjugated systems, it is possible to tune the energy levels of the resulting materials. This is particularly relevant in the field of organic electronics, where such materials can be used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The fluorine atoms can also influence the intermolecular packing of the molecules in the solid state, which is a critical factor for charge transport in these devices.

Research Applications in Pharmaceutical and Agrochemical Sciences

Role as an Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

Active Pharmaceutical Ingredient (API) intermediates are essential chemical compounds that act as the foundational building blocks in the manufacturing of APIs, the active components in medicines. pharmanoble.com The quality and structure of these intermediates are critical as they directly influence the efficacy, safety, and therapeutic effect of the final drug. pharmanoble.com Pyridine (B92270) and its derivatives are recognized as important intermediates in the synthesis of numerous pharmaceuticals. google.comnih.gov 3-Chloro-4,5-difluoropyridine, as a fluorinated heterocyclic building block, is utilized in the multi-step chemical reactions that lead to the final API. pharmanoble.combldpharm.com

The incorporation of fluorine into drug candidates is a prevalent strategy in medicinal chemistry, with a significant percentage of commercial drugs containing at least one fluorine atom. nih.govmdpi.comnih.gov The use of fluorinated building blocks like this compound is a dominant approach in the discovery of new drugs. nih.gov Difluoropyridines are often used as starting materials in the synthesis of various pharmaceuticals. google.com

The structure of this compound offers multiple reactive sites that medicinal chemists can exploit. The chlorine atom can be displaced or used in cross-coupling reactions to introduce new functional groups, while the fluorine atoms can also be substituted under specific conditions or retained to modulate the properties of the final molecule. This versatility allows for the creation of a diverse library of complex fluorinated compounds that can be screened for therapeutic activity.

Fluorinated heterocyclic compounds are frequently explored for their potential to inhibit enzymes or modulate receptors, which are key mechanisms in treating various diseases. For instance, the drug Vericiguat, a guanylate cyclase stimulator, is built upon a fluorinated pyrazolo[3,4-b]pyridine core. mdpi.com Similarly, Selumetinib, a mitogen-activated protein kinase (MEK) inhibitor, features a 4-fluorobenzimidazole core. mdpi.com Pyridine-based structures have also been investigated for their potential to target cancer-related receptors such as estrogen receptor alpha (ERα) and human epidermal growth factor receptor 2 (HER2). nih.gov

While specific drugs derived directly from this compound are not extensively documented in publicly available literature, its status as a fluorinated pyridine building block places it as a prime candidate for synthesizing novel compounds aimed at such biological targets. The typical drug discovery process involves synthesizing derivatives from intermediates like this compound and evaluating their activity against specific enzymes and receptors.

The substitution of hydrogen with fluorine atoms can profoundly alter the physicochemical properties of a molecule, which in turn affects its biological activity and pharmacokinetic profile. nih.govnih.govscilit.com The presence of the two fluorine atoms in this compound is intended to confer specific advantages to the resulting API.

Key effects of fluorine substitution include increased metabolic stability, as the carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to enzymatic breakdown. mdpi.com Fluorination can also enhance a molecule's lipophilicity, which can improve its ability to permeate biological membranes. nih.govnih.gov Furthermore, fluorine atoms can influence how a drug binds to its target protein, potentially increasing its affinity and potency. mdpi.comnih.gov For example, the fluorine atom in the drug Vericiguat contributes to its metabolic stability and results in lower clearance from the body. mdpi.com

| Pharmacokinetic/Bioactivity Parameter | Influence of Fluorine Substitution | Rationale |

|---|---|---|

| Metabolic Stability | Generally Increased | The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes. mdpi.com |

| Lipophilicity (Membrane Permeation) | Typically Enhanced | Substitution of C-H with C-F bonds can increase the hydrophobic surface of a molecule. nih.gov |

| Binding Affinity | Can be Increased | Fluorine can form favorable interactions (e.g., hydrogen bonds) with amino acid residues in a target protein's binding site. mdpi.com |

| Acidity/Basicity (pKa) | Altered | The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups. nih.gov |

Application in Agrochemical Development

The pyridine chemical structure is a cornerstone of the modern agrochemical industry, serving as a key intermediate for a wide array of pesticides. agropages.com The development of fluorine-containing pesticides, in particular, has grown rapidly, as these compounds often exhibit desirable properties. google.combohrium.com Halogenated pyridines are crucial precursors in this field. For example, the isomeric compound 5-Chloro-2,3-difluoropyridine is explicitly used as an intermediate in the synthesis of herbicides and pesticides. gneebio.comchemicalbook.comagrochemicals.com.cn This indicates a strong potential for this compound to be used in similar applications.

As a halogenated pyridine, this compound is a versatile precursor for various classes of agrochemicals. The specific reactivity of its chloro and fluoro substituents allows for its incorporation into larger molecules designed to act as herbicides, insecticides, or fungicides. gneebio.com Many successful agrochemicals are derived from chlorinated and fluorinated pyridine intermediates. agropages.com For instance, the herbicide Clodinafop-propargyl is prepared from 5-Chloro-2,3-difluoropyridine. agrochemicals.com.cn The fungicide Fluopyram contains a trifluoromethylpyridine core, and the insecticide Fluazifop-butyl is derived from a chlorinated pyridine precursor. agropages.comnih.gov

| Agrochemical Class | Example Product | Related Pyridine Precursor |

|---|---|---|

| Herbicide | Clodinafop-propargyl | 5-Chloro-2,3-difluoropyridine agrochemicals.com.cn |

| Herbicide | Thiazopyr | Difluoropyridine derivative nih.gov |

| Insecticide | Fluazifop-butyl | 2-chloro-5-trifluoromethyl pyridine agropages.com |

| Fungicide | Fluazinam | 2-amino-3-chloro-5-trifluoromethyl pyridine agropages.com |

| Fungicide | Fluopyram | Trifluoromethylpyridine derivative nih.gov |

The inclusion of a pyridine moiety in pesticides is associated with high efficiency, enhanced longevity, and favorable environmental compatibility. agropages.com The addition of fluorine atoms, as seen in this compound, can further augment these characteristics. The same principles that make fluorine attractive in pharmaceuticals apply to agrochemicals. bohrium.com

The strong carbon-fluorine bond contributes to the chemical and metabolic stability of the agrochemical, allowing it to persist long enough in the environment to be effective without breaking down prematurely. This enhanced stability can lead to better performance and potentially lower application rates. Furthermore, the electronic effects of fluorine can modulate the molecule's interaction with its biological target in the pest, weed, or fungus, leading to improved efficacy. bohrium.com

Future Perspectives and Emerging Research Directions

Novel Synthetic Methodologies for Site-Selective Functionalization

The regiochemistry of 3-Chloro-4,5-difluoropyridine is complex, with three different halogen substituents influencing the electron density and reactivity of the pyridine (B92270) ring. Future research is increasingly focused on developing novel synthetic methods that can precisely target specific C-H bonds or displace individual halogen atoms for the introduction of new functional groups.

Emerging strategies in this area include:

Transition-Metal-Catalyzed C-H Functionalization : Methodologies employing transition metals like rhodium, palladium, and iridium are at the forefront of modern synthetic chemistry. thieme-connect.comwhiterose.ac.uk These catalysts can enable the direct activation and functionalization of C-H bonds, which are traditionally considered unreactive. For this compound, this could allow for the introduction of alkyl, aryl, or other groups at the C-2 or C-6 positions with high selectivity, bypassing multi-step sequences. thieme-connect.com The development of specialized ligands will be crucial to tune the catalyst's activity and selectivity in the presence of the existing halogen atoms.

Photoredox Catalysis : This rapidly evolving field uses light-absorbing catalysts to facilitate single-electron transfer processes, enabling unique bond formations under mild conditions. thieme-connect.com For halogenated pyridines, photoredox catalysis could open new pathways for radical-based functionalization. For instance, it could be employed for decarboxylative couplings or the introduction of complex alkyl groups, offering synthetic routes that are complementary to traditional methods. thieme-connect.com

Enzymatic and Bio-catalytic Approaches : The use of engineered enzymes for selective functionalization is a growing area of interest. Biocatalysis can offer unparalleled selectivity under environmentally benign conditions (aqueous media, ambient temperature). Future research may lead to the discovery or development of enzymes capable of, for example, selectively hydroxylating or aminating the this compound ring at a specific position, a transformation that is challenging to achieve with conventional chemical methods.

Research findings in the broader field of pyridine synthesis highlight a trend towards cascade or domino reactions, where multiple bonds are formed in a single operation. acs.orgresearchgate.net Applying such principles could lead to the highly efficient construction of complex molecules from this compound-derived starting materials.

Advanced Computational Modeling for Property Prediction and Drug Design

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules. For derivatives of this compound, advanced computational modeling offers significant potential in predicting molecular properties and guiding the design of new bioactive agents.

Key areas of application include:

Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) can be used to model the electronic structure of this compound and its derivatives. rsc.org These calculations provide insights into molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and bond strengths. rsc.org This information is critical for predicting the molecule's reactivity, metabolic stability, and potential intermolecular interactions (e.g., hydrogen bonding, halogen bonding). Understanding how the interplay of the chloro and fluoro substituents affects these properties is crucial for rational design. rsc.orgmdpi.com

Molecular Dynamics (MD) Simulations : When a molecule containing the this compound scaffold is designed as a potential drug, MD simulations can model its behavior within a biological environment, such as the active site of a protein. acs.orgnih.gov These simulations can predict the stability of the protein-ligand complex, identify key binding interactions, and analyze the role of surrounding water molecules, which can be significantly influenced by the presence of fluorine atoms. acs.orgnih.gov

Machine Learning and AI in QSAR : Quantitative Structure-Activity Relationship (QSAR) models are being revolutionized by machine learning. By training algorithms on large datasets of chemical structures and their associated biological activities, it is possible to build models that can predict the potency or other properties of new, untested compounds. Future models could be specifically trained on halogenated heterocycles to more accurately predict the biological activity of novel derivatives of this compound, thereby prioritizing synthetic efforts on the most promising candidates.

The table below summarizes how different computational methods can be applied to study this compound.

| Computational Method | Application for this compound Derivatives | Predicted Properties |

| Density Functional Theory (DFT) | Calculating electronic structure and orbital energies. | Reactivity, electrostatic potential, metabolic stability. rsc.org |

| Molecular Docking | Simulating the binding pose within a protein active site. | Binding affinity, intermolecular interactions (H-bonds, halogen bonds). |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the ligand-protein complex over time. | Binding stability, conformational changes, role of water. acs.orgnih.gov |

| QSAR/Machine Learning | Building predictive models based on structural features and known data. | Biological activity, toxicity, pharmacokinetic properties. |

Broadening Scope of Applications in Emerging Fields

While this compound is already a valuable intermediate, its unique properties make it a candidate for application in several emerging fields beyond traditional medicinal chemistry and agrochemicals.

Materials Science : Fluorinated aromatic compounds are of significant interest in the development of advanced materials. The incorporation of the this compound moiety into polymers or organic small molecules could lead to materials with desirable properties such as high thermal stability, low surface energy, and specific dielectric properties. mdpi.com Such materials could find applications in electronics (e.g., as components in organic light-emitting diodes or transistors), specialized coatings, or advanced polymer films.

Chemical Probes and Imaging Agents : The 19F nucleus is an excellent handle for Nuclear Magnetic Resonance (NMR) spectroscopy and imaging due to its high sensitivity and the absence of a natural background signal in biological systems. Molecules incorporating the this compound unit could be developed as chemical probes to study biological processes or as contrast agents for 19F Magnetic Resonance Imaging (MRI), an emerging diagnostic modality.

Supramolecular Chemistry : The electron-poor nature of the pyridine ring, combined with the ability of its halogen atoms to participate in halogen bonding, makes it an interesting building block for supramolecular chemistry. It could be used to design complex, self-assembling architectures where non-covalent interactions dictate the final structure. These assemblies could have applications in areas such as sensing, catalysis, or controlled-release systems.

The continued exploration of this compound's reactivity and properties will undoubtedly unlock further innovative applications across a wide spectrum of scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-4,5-difluoropyridine, and how can reaction conditions be optimized?

- Methodology :

- Nucleophilic substitution : Start with a polyfluorinated pyridine precursor (e.g., pentafluoropyridine) and substitute specific fluorine atoms with chlorine. Use sodium azide or other nucleophiles to selectively replace fluorine at the 3- and 4/5-positions under controlled conditions (e.g., reflux in ethanol, 24-hour stirring) .

- Purification : Crystallize the product from methanol or ethanol to isolate pure this compound. Monitor reaction progress via TLC or HPLC .

- Optimization : Adjust temperature, solvent polarity, and stoichiometry to minimize side products like halogen scrambling.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use and NMR to confirm substitution patterns and detect impurities. For example, NMR can distinguish between fluorine atoms in different positions .

- FTIR : Identify functional groups (e.g., C-Cl, C-F stretches) and verify absence of residual solvents .

- HPLC/GC-MS : Quantify purity and detect decomposition products. Calibrate with a reference standard .

Q. What safety protocols are critical when handling this compound?

- Safety Measures :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use N95 masks if airborne particles are generated .

- Ventilation : Perform reactions in a fume hood or glovebox to avoid inhalation of toxic vapors .

- Waste Disposal : Segregate halogenated waste and collaborate with certified agencies for incineration or chemical neutralization .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during functionalization of this compound?

- Strategies :

- Directed Metalation : Use lithium bases (e.g., LDA) to deprotonate specific positions, enabling controlled substitution .

- Protecting Groups : Temporarily block reactive sites (e.g., fluorine atoms) to direct reactions to the desired chloro position .

- Catalytic Systems : Employ transition-metal catalysts (e.g., Pd) for cross-coupling reactions that favor specific regiochemistry .

Q. What analytical methods are suitable for detecting thermal decomposition products of this compound under high-temperature conditions?

- Methodology :

- Thermogravimetric Analysis (TGA) : Monitor mass loss and identify decomposition thresholds (e.g., >150°C).

- GC-MS : Analyze volatile byproducts (e.g., HF, HCl) generated during heating .

- X-ray Crystallography : Compare pre- and post-decomposition crystal structures to identify degradation pathways .

Q. How can reaction conditions be optimized to minimize halogen scrambling during synthesis?

- Optimization Parameters :

- Solvent Choice : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and reduce side reactions .

- Temperature Control : Maintain low temperatures (0–5°C) during halogenation steps to limit kinetic scrambling .

- Catalyst Screening : Test palladium or copper catalysts to enhance selectivity for chlorine substitution over fluorine displacement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.